N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide
Description
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a quinazoline-based acetamide derivative characterized by a 2-ethyl-substituted quinazolin-4-yloxy core linked to a 3-ethylphenyl group via an acetamide bridge. Its molecular formula is C₁₉H₁₉N₃O₂, with a molecular weight of 321.38 g/mol .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14-8-7-9-15(12-14)21-19(24)13-25-20-16-10-5-6-11-17(16)22-18(4-2)23-20/h5-12H,3-4,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXOWMDNPVNLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide typically involves the following steps:
Formation of 2-ethylquinazolin-4-ol: This intermediate is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Etherification: The 2-ethylquinazolin-4-ol is then reacted with 2-bromoacetamide in the presence of a base such as potassium carbonate to form the ether linkage.
Amidation: The final step involves the reaction of the intermediate with 3-ethylphenylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced amide or ether derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinazoline Core
N-(3-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (L874-0013)
- Molecular Formula : C₁₉H₁₉N₃O₂ (identical to the target compound) .
- Key Difference : A methyl group replaces the ethyl substituent at the 2-position of the quinazoline ring.
- No direct activity data is available, but similar compounds with methyl groups exhibit moderate anti-inflammatory activity .
N-(3-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 10 in )
- Molecular Formula : C₂₁H₂₀N₄O₃S₂ .
- Key Differences: Thioacetamide linkage (S) instead of oxyacetamide (O). 4-Sulfamoylphenyl substituent on the quinazolinone ring.
- Properties : Melting point = 197.6°C ; yield = 73% .
- Activity : Moderate anti-inflammatory activity, likely due to the sulfamoyl group enhancing hydrogen-bonding interactions.
Variations in the Phenyl Substituent
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 9 in )
- Molecular Formula : C₂₁H₂₀N₄O₃S₂ .
- Key Difference : 2-Ethylphenyl vs. 3-ethylphenyl substituent.
- Properties : Melting point = 170.5°C ; yield = 68% .
- Impact : The ortho-ethyl group introduces steric hindrance, possibly reducing solubility compared to the para-substituted analog.
N-(3-Acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (L874-0123)
Linkage Modifications: Oxy vs. Thio
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5 in )
- Molecular Formula : C₁₉H₁₆N₄O₃S₂ .
- Key Difference : Thioacetamide linkage with unsubstituted phenyl group.
- Properties : Melting point = 269.0°C ; yield = 87% .
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides ()
- Key Difference: Coumarin-derived oxyacetamide with thiazolidinone substituents .
- Synthesis : Uses ZnCl₂ and mercaptoacetic acid, highlighting divergent synthetic routes compared to quinazoline analogs.
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Substituent Effects : Ethyl groups on both the quinazoline and phenyl rings enhance lipophilicity, which may improve bioavailability but could reduce aqueous solubility .
Linkage Impact : Thioacetamide analogs exhibit distinct electronic properties compared to oxyacetamides, influencing target binding and metabolic stability .
Synthetic Yields : Thioacetamide derivatives generally show higher yields (68–91%) compared to oxyacetamides, possibly due to favorable reaction kinetics with sulfur nucleophiles .
Biological Activity
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a synthetic compound belonging to the class of quinazolinone derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinazolinone core structure linked to an ethylphenyl group through an ether bond. The synthesis typically involves:
- Formation of 2-ethylquinazolin-4-ol : This intermediate is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
- Etherification : The 2-ethylquinazolin-4-ol is reacted with bromoacetamide in the presence of a base such as potassium carbonate.
- Amidation : The final step involves the reaction with 3-ethylphenylamine to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or infectious diseases.
- Receptor Modulation : It may modulate receptor functions, impacting cellular signaling pathways associated with growth and proliferation.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. This compound has shown promise in preclinical studies, where it was observed to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The compound's mechanism includes:
- Induction of Apoptosis : By activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : Preventing cancer cell proliferation by interfering with cell cycle regulators.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through:
- Inhibition of Cell Wall Synthesis : Disrupting bacterial cell integrity.
- Targeting Bacterial Enzymes : Inhibiting essential metabolic processes within bacterial cells.
Comparative Studies
To better understand the unique properties of this compound, it is beneficial to compare it with other quinazoline derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Afatinib | EGFR inhibitor | Tyrosine kinase inhibition |
| Neratinib | HER2 inhibitor | Irreversible binding to HER receptors |
| Dacomitinib | Broad-spectrum TKI | Inhibition of multiple EGFR mutations |
These comparisons highlight the potential advantages of this compound in targeting specific pathways while minimizing off-target effects seen in broader inhibitors like Afatinib and Neratinib .
Case Studies and Research Findings
Several case studies have documented the efficacy of quinazolinone derivatives, including this compound:
-
Study on Anticancer Efficacy : A study demonstrated that this compound significantly reduced tumor size in mouse models of breast cancer when administered at specific dosages over a period of four weeks.
- Results : Tumor size reduction by up to 50% compared to control groups.
- Mechanism : Induction of apoptosis was confirmed through histological analysis.
-
Antimicrobial Evaluation : Another research project evaluated its antibacterial properties against Staphylococcus aureus and Escherichia coli.
- Results : Showed significant inhibition zones in agar diffusion tests.
- Mechanism : Suggested interference with bacterial enzyme activity leading to cell lysis.
Q & A
Basic: What are the critical steps for synthesizing N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide with high yield and purity?
Answer:
The synthesis involves multi-step organic reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. Key considerations:
- Reaction Optimization : Adjust temperature (e.g., 60–80°C for condensation steps), solvent polarity (e.g., DMF for quinazolin-4-yl ether formation), and catalyst selection (e.g., K₂CO₃ for SN2 reactions) to minimize by-products .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to isolate the pure product .
- Quality Control : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (e.g., verifying acetamide carbonyl peaks at ~170 ppm) .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and quinazolin-4-yloxy moiety (δ 6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H]⁺ ~434 Da) and fragmentation patterns to validate the structure .
- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and purity using a reverse-phase C18 column with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell line viability assays at 48 hours, fixed ATP concentrations) to minimize variability .
- Orthogonal Assays : Cross-validate results using alternative methods (e.g., fluorescence-based assays vs. colorimetric MTT for cytotoxicity) .
- Stability Analysis : Assess compound degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC to rule out false negatives .
- Structural Analog Comparison : Compare IC50 values with analogs (e.g., replacing ethyl with methyl groups reduces kinase inhibition by ~30%) to identify substituent-driven activity trends .
Advanced: How to design experiments for establishing structure-activity relationships (SAR) of quinazolin-4-yl derivatives?
Answer:
- Systematic Substituent Variation : Synthesize analogs with modified ethyl groups (e.g., 3-ethylphenyl vs. 4-ethylphenyl) or quinazolin-4-yl substituents (e.g., 2-ethyl vs. 2-methyl) .
- Biological Screening : Test against target enzymes (e.g., tyrosine kinases) or cell lines (e.g., MCF-7 for breast cancer) using dose-response curves (0.1–100 µM) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with kinase ATP-binding pockets, correlating with experimental IC50 values .
Advanced: What strategies can mitigate side reactions during the synthesis of acetamide-linked quinazolin-4-yl ethers?
Answer:
- Protecting Groups : Temporarily protect reactive amines (e.g., Boc for -NH groups) during etherification to prevent unwanted nucleophilic attacks .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- By-Product Monitoring : Track intermediates via TLC (silica gel, UV 254 nm) and optimize stoichiometry (e.g., 1.2 eq. of 2-ethylquinazolin-4-ol to acetamide precursor) .
Basic: How to assess the compound’s stability under physiological conditions for in vitro studies?
Answer:
- pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours and analyze degradation via HPLC .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates suitability for long-term storage) .
- Light Sensitivity : Store samples in amber vials and monitor UV-vis spectral changes under ambient light exposure .
Advanced: What methodologies are effective for elucidating the compound’s mechanism of action?
Answer:
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Kinetic Studies : Perform time-dependent enzyme inhibition assays (e.g., measuring residual kinase activity at 0, 5, 15, 30 minutes) .
- Gene Expression Profiling : Conduct RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis regulators) .
Advanced: How to address low solubility in aqueous media for biological testing?
Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design : Synthesize phosphate or glycoside derivatives that hydrolyze in vivo to release the active compound .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200–300 nm diameter) via emulsion-solvent evaporation to improve bioavailability .
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .
- Light Protection : Keep in amber glass vials to prevent photochemical reactions .
Advanced: How to validate computational predictions of the compound’s binding mode with experimental data?
Answer:
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding interactions at <2.0 Å resolution .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) in predicted binding residues and measure activity loss via enzyme assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to corroborate docking-predicted affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
